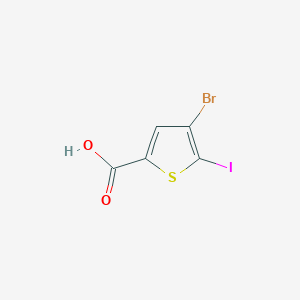
4-Bromo-5-iodothiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-iodothiophene-2-carboxylic acid is a complex organic compound with the molecular formula C5H2BrIO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique combination of bromine and iodine substituents, which impart distinct chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-iodothiophene-2-carboxylic acid typically involves halogenation reactions. One common method is the sequential bromination and iodination of thiophene-2-carboxylic acid. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature conditions to ensure selective substitution at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-iodothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution: Reagents such as organolithium compounds or Grignard reagents are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives with different functional groups, while oxidation and reduction can lead to changes in the aromaticity and electronic structure of the thiophene ring .
Scientific Research Applications
4-Bromo-5-iodothiophene-2-carboxylic acid has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Materials Science: It is utilized in the fabrication of organic semiconductors and light-emitting diodes (OLEDs).
Biological Studies: Researchers use it to study the interactions of halogenated compounds with biological systems.
Mechanism of Action
The mechanism of action of 4-Bromo-5-iodothiophene-2-carboxylic acid involves its interaction with molecular targets through its halogen substituents. The bromine and iodine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards biological targets. These interactions can modulate various biochemical pathways, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chlorothiophene: Another halogenated thiophene derivative with different halogen substituents.
5-Iodo-2-thiophenecarboxylic acid: Similar structure but lacks the bromine substituent.
2-Bromo-5-iodothiophene: Similar halogenation pattern but without the carboxylic acid group.
Uniqueness
4-Bromo-5-iodothiophene-2-carboxylic acid is unique due to its specific combination of bromine and iodine substituents on the thiophene ring, along with the carboxylic acid functional group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis and various scientific applications.
Properties
IUPAC Name |
4-bromo-5-iodothiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrIO2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAQVIPUCQWGMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)I)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrIO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














